

Application Notes: (S)-Butaprost Free Acid in Mast Cell Degranulation Studies

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Compound of Interest		
Compound Name:	(S)-Butaprost free acid	
Cat. No.:	B157858	Get Quote

Introduction

(S)-Butaprost free acid is a potent and highly selective agonist for the E-prostanoid 2 (EP2) receptor, a subtype of the prostaglandin E2 (PGE2) receptor.[1] In the context of immunology, particularly in the study of allergic and inflammatory responses, (S)-Butaprost has emerged as a critical tool for investigating the molecular mechanisms that regulate mast cell activity. Mast cells are key effector cells in IgE-mediated allergic reactions, releasing a host of inflammatory mediators upon activation—a process known as degranulation.[2] Selective activation of the EP2 receptor by (S)-Butaprost has been shown to be a powerful pharmacological strategy to prevent this IgE-mediated activation, positioning the EP2 receptor as a potential therapeutic target for conditions like asthma and anaphylaxis.[3]

Mechanism of Action

The primary mechanism by which (S)-Butaprost inhibits mast cell degranulation is through the activation of the EP2 receptor signaling cascade. The EP2 receptor is a G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein, Gαs.[4]

- EP2 Receptor Binding: (S)-Butaprost binds to and activates the EP2 receptor on the mast cell surface.
- Gαs Activation: This binding event stimulates the associated Gαs protein.

Methodological & Application

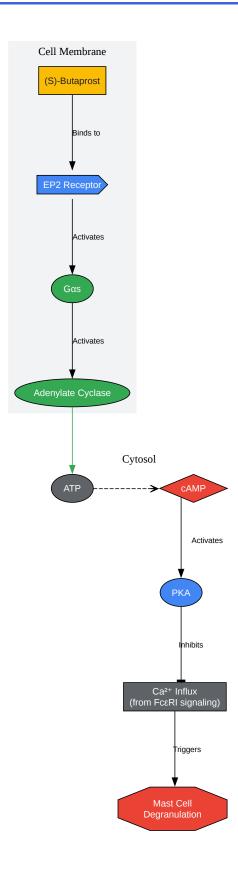




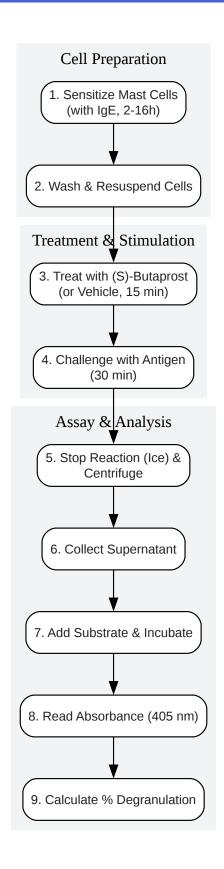
- Adenylate Cyclase Activation: The activated Gαs protein, in turn, activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[4]
- cAMP/PKA Pathway: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]
- Inhibition of Degranulation: Activated PKA interferes with downstream signaling events triggered by the cross-linking of high-affinity IgE receptors (FceRI), including suppressing calcium influx, which is essential for the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators.[4]

This inhibitory effect is highly dependent on the expression profile of EP receptors on the mast cell. The effect of PGE2 can vary from suppression to activation depending on the relative ratio of EP2 to EP3 receptors.[4] (S)-Butaprost is particularly effective in mast cells with a high EP2:EP3 expression ratio, where it consistently dampens the allergic response.[4]









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